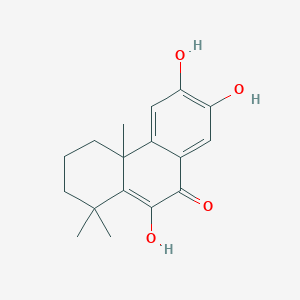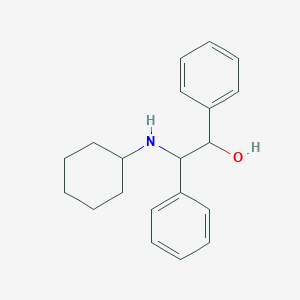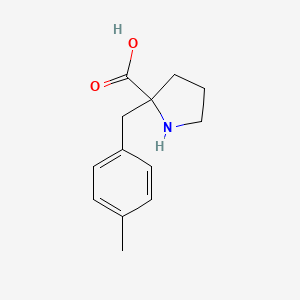![molecular formula C49H36IrN2O8P2-2 B12321225 [(S)-(-)-5,5'-Bis(diphenylphosphino)-4,4'-bi-1,3-benzodioxole][4-cyano-3-nitrobenzenecarboxylato][1,2,3-eta-2-propenyl]iridium(III)](/img/structure/B12321225.png)
[(S)-(-)-5,5'-Bis(diphenylphosphino)-4,4'-bi-1,3-benzodioxole][4-cyano-3-nitrobenzenecarboxylato][1,2,3-eta-2-propenyl]iridium(III)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(S)-(-)-5,5’-Bis(diphenylphosphino)-4,4’-bi-1,3-benzodioxole][4-cyano-3-nitrobenzenecarboxylato][1,2,3-eta-2-propenyl]iridium(III) is a complex organometallic compound. It is known for its unique structure, which includes a chiral diphosphine ligand and an iridium center. This compound is of significant interest in the field of catalysis, particularly in asymmetric synthesis due to its ability to induce chirality in the products.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(S)-(-)-5,5’-Bis(diphenylphosphino)-4,4’-bi-1,3-benzodioxole][4-cyano-3-nitrobenzenecarboxylato][1,2,3-eta-2-propenyl]iridium(III) typically involves the coordination of the chiral diphosphine ligand to an iridium precursor. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The process may include steps such as:
Ligand Synthesis: The chiral diphosphine ligand is synthesized separately.
Complex Formation: The ligand is then reacted with an iridium precursor, such as iridium chloride, in the presence of a base.
Purification: The resulting complex is purified using techniques like recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve:
Bulk Synthesis of Ligands: Large-scale synthesis of the chiral diphosphine ligand.
Automated Reaction Systems: Use of automated systems to control reaction conditions precisely.
High-Throughput Purification: Employing high-throughput purification methods to ensure the purity of the final product.
化学反应分析
Types of Reactions
[(S)-(-)-5,5’-Bis(diphenylphosphino)-4,4’-bi-1,3-benzodioxole][4-cyano-3-nitrobenzenecarboxylato][1,2,3-eta-2-propenyl]iridium(III) undergoes various types of reactions, including:
Oxidation: The iridium center can undergo oxidation reactions.
Reduction: It can also participate in reduction reactions, often facilitated by the chiral diphosphine ligand.
Substitution: Ligand substitution reactions are common, where one ligand is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or oxygen.
Reducing Agents: Such as hydrogen gas or hydrides.
Solvents: Common solvents include toluene, dichloromethane, and ethanol.
Temperature and Pressure: Reactions may require elevated temperatures and pressures depending on the specific transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May lead to the formation of iridium(V) complexes.
Reduction: Can result in the formation of iridium(I) complexes.
Substitution: Produces new iridium complexes with different ligands.
科学研究应用
[(S)-(-)-5,5’-Bis(diphenylphosphino)-4,4’-bi-1,3-benzodioxole][4-cyano-3-nitrobenzenecarboxylato][1,2,3-eta-2-propenyl]iridium(III) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in asymmetric synthesis, facilitating the production of chiral molecules.
Biology: Investigated for its potential in biological systems, including enzyme mimetics.
Medicine: Explored for its potential in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: Utilized in industrial processes that require chiral catalysts, such as the production of fine chemicals and agrochemicals.
作用机制
The mechanism by which [(S)-(-)-5,5’-Bis(diphenylphosphino)-4,4’-bi-1,3-benzodioxole][4-cyano-3-nitrobenzenecarboxylato][1,2,3-eta-2-propenyl]iridium(III) exerts its effects involves the coordination of the chiral diphosphine ligand to the iridium center. This coordination induces chirality in the complex, which is then transferred to the substrate during catalytic reactions. The molecular targets and pathways involved include:
Substrate Binding: The substrate binds to the iridium center.
Chirality Induction: The chiral ligand induces chirality in the substrate.
Product Release: The chiral product is released from the complex.
相似化合物的比较
Similar Compounds
®-(+)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene: Another chiral diphosphine ligand used in asymmetric synthesis.
(S)-(-)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthalene: Similar to the compound but with a different chiral configuration.
2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl: A related compound with a different backbone structure.
Uniqueness
[(S)-(-)-5,5’-Bis(diphenylphosphino)-4,4’-bi-1,3-benzodioxole][4-cyano-3-nitrobenzenecarboxylato][1,2,3-eta-2-propenyl]iridium(III) is unique due to its specific combination of ligands and the iridium center. This unique structure provides distinct catalytic properties, particularly in inducing chirality in asymmetric synthesis, making it a valuable compound in various scientific and industrial applications.
属性
分子式 |
C49H36IrN2O8P2-2 |
|---|---|
分子量 |
1035.0 g/mol |
IUPAC 名称 |
4-cyano-3-nitrobenzene-6-ide-1-carboxylic acid;[4-(5-diphenylphosphanyl-1,3-benzodioxol-4-yl)-1,3-benzodioxol-5-yl]-diphenylphosphane;iridium;prop-1-ene |
InChI |
InChI=1S/C38H28O4P2.C8H3N2O4.C3H5.Ir/c1-5-13-27(14-6-1)43(28-15-7-2-8-16-28)33-23-21-31-37(41-25-39-31)35(33)36-34(24-22-32-38(36)42-26-40-32)44(29-17-9-3-10-18-29)30-19-11-4-12-20-30;9-4-6-2-1-5(8(11)12)3-7(6)10(13)14;1-3-2;/h1-24H,25-26H2;2-3H,(H,11,12);3H,1-2H2;/q;2*-1; |
InChI 键 |
NORGVMHPLCHIQQ-UHFFFAOYSA-N |
规范 SMILES |
[CH2-]C=C.C1OC2=C(O1)C(=C(C=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=CC6=C5OCO6)P(C7=CC=CC=C7)C8=CC=CC=C8.C1=[C-]C(=CC(=C1C#N)[N+](=O)[O-])C(=O)O.[Ir] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(10a-Methoxy-7-methyl-4,6,6a,8,9,10-hexahydroindolo[4,3-fg]quinolin-9-yl)methyl 5-bromopyridine-3-carboxylate](/img/structure/B12321172.png)

![dimethyl 5-oxo-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,6,7,7a-tetrahydro-1H-cyclopenta[c]pyran-4,7-dicarboxylate](/img/structure/B12321182.png)
![2-Phenyl-hexahydro-pyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B12321188.png)



![5-(Furan-3-yl)-12-hydroxy-3,11-dimethyl-6,14,16-trioxapentacyclo[10.3.2.02,11.03,8.013,15]heptadec-8-ene-7,17-dione](/img/structure/B12321220.png)
![3,3,8,8,11a-Pentamethyl-1,5,7,7a,9,10,11,11b-octahydrobenzo[g][2,4]benzodioxepine](/img/structure/B12321231.png)
![6-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]-5-hydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B12321232.png)
![3-[4-(2,6-Dioxo-1,3-dipropylpurin-3-ium-8-yl)-1-bicyclo[2.2.2]octanyl]propanoic acid](/img/structure/B12321233.png)

